molecular formula C17H16O6 B190708 Byakangelicol CAS No. 26091-79-2

Byakangelicol

Cat. No. B190708
CAS RN: 26091-79-2
M. Wt: 316.3 g/mol
InChI Key: ORBITTMJKIGFNH-LLVKDONJSA-N
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Description

Byakangelicol is a furanocoumarin derivative found in Angelica dahurica . It has been shown to inhibit the release of prostaglandin E2 (PGE2) from human lung epithelial A549 cells . It has therapeutic potential as an anti-inflammatory agent on airway inflammation .


Molecular Structure Analysis

Byakangelicol has a molecular formula of C17H16O6 . Its average mass is 316.305 Da and its monoisotopic mass is 316.094696 Da .


Chemical Reactions Analysis

Byakangelicol has been studied for its inhibitory effects on certain biological reactions. For instance, it has been shown to inhibit interleukin-1beta (IL-1beta) -induced prostaglandin E2 (PGE2) release in A549 cells . This inhibition is mediated by the suppression of cyclooxygenase-2 (COX-2) expression and the activity of the COX-2 enzyme .


Physical And Chemical Properties Analysis

Byakangelicol is a solid substance with a density of 1.3±0.1 g/cm^3 . It has a boiling point of 503.4±50.0 °C at 760 mmHg . Its vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 77.3±3.0 kJ/mol . The flash point is 258.3±30.1 °C .

Scientific Research Applications

Pharmacokinetic Studies

Byakangelicol, a coumarin from Baizhi, has been investigated for its pharmacokinetics. A study by Bao et al. (2020) developed a method for quantifying byakangelicol in rat plasma, revealing an absolute bioavailability of 3.6% after oral and intravenous administration (Bao et al., 2020).

Anti-Inflammatory Potential

Lin et al. (2002) explored the anti-inflammatory effects of byakangelicol isolated from Angelica dahurica. It was found to inhibit IL-1β-induced cyclooxygenase-2 expression and PGE2 release in human pulmonary epithelial cells, suggesting potential as an anti-inflammatory agent (Lin et al., 2002).

Effects on Cytochrome P450 3A4

Yang et al. (2011) investigated the effects of byakangelicin on cytochrome P450 3A4 expression in human hepatocytes. This study is relevant for understanding its interaction with other drugs and hormones (Yang et al., 2011).

Aldose Reductase Inhibitor

Byakangelicin has been identified as an aldose reductase inhibitor, potentially useful in treating galactosemic cataracts and diabetic neuropathy, as shown in animal studies by Shin et al. (1998) (Shin et al., 1998).

Modulation of Natural Compounds and Drugs

Kang et al. (2019) found that byakangelicin can enhance the brain accumulation and therapeutic effects of certain natural compounds and synthetic drugs, serving as an effective modulator (Kang et al., 2019).

Cholinesterase Inhibitory Activities

Research by Seo et al. (2013) identified byakangelicol as an inhibitor of human acetylcholinesterase and butylcholinesterase, which could have implications for treating neurodegenerative disorders (Seo et al., 2013).

Hepatoprotective Effects

A study by Li et al. (2020) demonstrated that byakangelicin can improve liver fibrosis and liver injury in mice, suggesting its potential in treating liver diseases (Li et al., 2020).

Effects on Female Sex Hormones and Fertility

Pakrashi (1967) examined the effects of byakangelicin on female sex hormones and fertility in rats and rabbits, finding it could impact the estrous cycle and mating success (Pakrashi, 1967).

properties

IUPAC Name

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]-4-methoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-17(2)11(23-17)8-21-16-14-10(6-7-20-14)13(19-3)9-4-5-12(18)22-15(9)16/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBITTMJKIGFNH-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](O1)COC2=C3C(=C(C4=C2OC(=O)C=C4)OC)C=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180727
Record name Byakangelicol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Byakangelicol

CAS RN

26091-79-2, 61046-59-1
Record name Byakangelicol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byakangelicol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Byakangelicol
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Record name byakangelicol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
452
Citations
CH Lin, CW Chang, CC Wang… - Journal of pharmacy …, 2002 - academic.oup.com
We examined the inhibitory mechanism of byakangelicol, isolated from Angelica dahurica, on interleukin-1β (IL-1β)-induced cyclooxygenase-2 (COX-2) expression and prostaglandin E …
Number of citations: 37 academic.oup.com
X Bao, B Huang, Y Mao, Z Zhang, Y Zhou… - Acta …, 2020 - akjournals.com
… To the best of our knowledge, no report on the pharmacokinetics of byakangelicol has been … determination of byakangelicol in rat plasma. The pharmacokinetics of byakangelicol after …
Number of citations: 6 akjournals.com
Z Wang, H Tao, M Chu, L Yu, P Yang… - Regenerative …, 2023 - academic.oup.com
… database, we identified byakangelicol, a traditional Chinese … that byakangelicol effectively inhibited TiPs-stimulated osteoclast activation. Mechanistically, we found that byakangelicol …
Number of citations: 0 academic.oup.com
M MURAYAMA, H MURAI, K SEMPUKU… - Chemical and …, 1970 - jstage.jst.go.jp
VIII, however, in its oily state or in solvents at 2 to 60 was labile enough to give forth gradually dimethylamine and to be converted into XI, so that it was impossible to obtain VIII in a …
Number of citations: 4 www.jstage.jst.go.jp
S Genovese, VA Taddeo, F Epifano… - Current Medicinal …, 2018 - ingentaconnect.com
… In 2007 byakangelicol was seen to act as a good in vitro … coworkers put in evidence that byakangelicol exerted a mild … explained by the inhibitory properties if byakangelicol on acetyland …
Number of citations: 11 www.ingentaconnect.com
HJ Heo, CS Kim, HJ Lee, JW Kim, YS Kim… - Biomolecules & …, 2006 - researchgate.net
… byakangelicol were reported to have various biological effects. In this study, we investigated whether phellopterin, isoimperatorin and byakangelicol … and byakangelicol did not affect ATP…
Number of citations: 3 www.researchgate.net
J Mendez, J Castro-Poceiro - Phytochemistry, 1983 - Elsevier
… These derivatives may be artifacts but we consider this unlikely, since byakangelicol was almost unaffected in conditions much stronger than those used for extraction and separation of …
Number of citations: 15 www.sciencedirect.com
M Russo, M Sarò, G Torre, P Dugo… - ABSTRACT BOOK 36TH …, 2012 - iris.unime.it
… and furocoumarins, used to optimize the NP-HPLC method, were obtained by synthetic process and natural compound were isolated from lemon (oxypeucedanin, byakangelicol) and …
Number of citations: 0 iris.unime.it
P Dugo, M Russo, M Sarò, C Carnovale… - Journal of separation …, 2012 - Wiley Online Library
In this work the enantiomeric distribution of chiral coumarins (meranzin and epoxyaurapten), and furocoumarins (oxypeucedanin, byakangelicol, and epoxybergamottin) in different …
YK Kim, YS Kim, SY Ryu - Phytotherapy Research, 2007 - Wiley Online Library
… , cnidicin, imperatorin, oxypeucedanin, byakangelicol, oxypeucedanin hydrate, all of which … C) and 25 mg of (±)-byakangelicol (5, pale yellow tablet, Mp.105 C) from Fr. 4 and 18 mg of (…
Number of citations: 144 onlinelibrary.wiley.com

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